Kisspeptin

Receptor pharmacology GPCR signaling Reproductive endocrinology

Select Kisspeptin-54 (metastin, CAS 388138-21-4) for protocols requiring sustained LH release ≥2 hours after a single systemic dose. Its ~28–32 min plasma half-life is 8-fold longer than Kp-10 (~4 min), and only Kp-54 crosses the blood-brain barrier to activate hypothalamic GnRH neurons after peripheral administration—eliminating the need for repeated bolus dosing or continuous infusion. This isoform is essential for studies of central reproductive axis regulation, hypothalamic signaling, and extended gonadal response assays where CNS accessibility and prolonged pharmacodynamics are required.

Molecular Formula C258H401N79O78
Molecular Weight 5857 g/mol
CAS No. 388138-21-4
Cat. No. B8261505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKisspeptin
CAS388138-21-4
Molecular FormulaC258H401N79O78
Molecular Weight5857 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN
InChIInChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1
InChIKeyKAHDONZOCXSKII-NJVVDGNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kisspeptin (CAS 388138-21-4): KISS1R Neuropeptide Agonist for Reproductive Axis Modulation in Preclinical Research


Kisspeptin (CAS 388138-21-4) refers to a family of neuropeptides encoded by the KISS1 gene that serve as the endogenous ligands for the G protein-coupled receptor KISS1R (GPR54). The compound exists in multiple isoforms, including the full-length 54-amino acid peptide (Kisspeptin-54/metastin) and shorter C-terminal fragments (Kisspeptin-14, -13, and -10), all of which share a conserved RF-amide C-terminus essential for receptor activation [1]. Kisspeptin signaling constitutes the most potent known stimulator of hypothalamic gonadotropin-releasing hormone (GnRH) secretion, thereby controlling luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary, which in turn regulates gonadal steroidogenesis and reproductive function [2].

Why Kisspeptin Isoforms and Analogs Cannot Be Interchanged Without Quantitative Consideration of Pharmacokinetics and Blood-Brain Barrier Penetration


Despite sharing a common C-terminal decapeptide sequence that confers KISS1R binding, kisspeptin isoforms and synthetic analogs exhibit marked differences in pharmacokinetic profiles, metabolic stability, and blood-brain barrier (BBB) penetration that preclude simple substitution [1]. Kisspeptin-54 demonstrates an in vivo half-life of approximately 28–32 minutes in humans and rodents, whereas Kisspeptin-10 degrades with a half-life of only approximately 4 minutes in the bloodstream, a difference of nearly 8-fold [2][3]. Furthermore, only the longer isoform, Kisspeptin-54, has been shown to effectively cross the BBB to activate GnRH neurons directly [4]. Consequently, selecting the appropriate kisspeptin entity for a given experimental or therapeutic application requires careful consideration of the specific isoform's stability, exposure duration, and central nervous system accessibility.

Kisspeptin Procurement Evidence Guide: Quantitative Differentiation of Isoforms and Analogs for Research Applications


Receptor Binding Affinity and Functional Potency: Kisspeptin-10 Exhibits Comparable or Superior In Vitro KISS1R Activation Relative to Kisspeptin-54

Kisspeptin-10 (Kp-10, metastin 45-54) binds to KISS1R with affinity comparable to that of the full-length Kisspeptin-54 (Kp-54) peptide [1]. In functional calcium mobilization assays using human KISS1R-transfected CHO cells, Kp-10 demonstrates an EC50 of 0.049 nM, confirming its full agonistic potency [2]. The N-terminally truncated peptide metastin(45-54) exhibits a 10-fold higher receptor-binding affinity than full-length metastin (Kp-54) [3]. In comparative binding studies, Kp-10 displays Ki values of 1.59 nM and 2.33 nM for rat and human KISS1 receptors, respectively . These data establish that the minimal active C-terminal decapeptide retains, and in some contexts exceeds, the receptor engagement capacity of the full-length hormone.

Receptor pharmacology GPCR signaling Reproductive endocrinology

In Vivo LH Secretion Duration: Kisspeptin-54 Sustains LH Release Significantly Longer Than Kisspeptin-10 in Murine Models

In male mice, systemic administration of Kisspeptin-54 (Kp-54) produces a sustained elevation of plasma luteinizing hormone (LH) that persists for at least 2 hours post-injection, whereas the LH response to Kisspeptin-10 (Kp-10) is more transient and declines substantially by the 2-hour time point [1]. Plasma LH measurements taken 10 minutes and 2 hours after kisspeptin injection revealed that Kp-54 sustains LH release far longer than Kp-10, indicating a differential mode of action between the two peptides [2]. Repeated injections of Kp-10 every 10 minutes over 1 hour failed to reproduce the sustained rise in LH observed after a single Kp-54 injection, demonstrating that the difference cannot be attributed solely to peptide clearance kinetics [3].

Neuroendocrinology Reproductive physiology In vivo pharmacology

Plasma Half-Life and Metabolic Stability: Kisspeptin-54 Demonstrates an Approximately 8-Fold Longer Circulating Half-Life Than Kisspeptin-10

Kisspeptin-54 (Kp-54) exhibits a plasma half-life of approximately 28–32 minutes in both human and rodent studies, whereas Kisspeptin-10 (Kp-10) is rapidly cleared with a half-life of only approximately 4 minutes [1][2]. In human volunteers receiving intravenous infusion of Kp-54 at 4 pmol/kg·min, the calculated half-life was 27.6 ± 1.1 minutes, with a mean metabolic clearance rate of 3.2 ± 0.2 mL/kg·min and a volume of distribution of 128.9 ± 12.5 mL/kg [3]. In vitro stability assessments further document that Kp-10 degrades rapidly in rat plasma, with decomposition half-lives of 6.8 minutes, 2.9 minutes, and 1.7 minutes at 4°C, 25°C, and 37°C, respectively [4]. This rapid degradation is attributed to enzymatic cleavage, with the principal decomposition product identified as N-terminal tyrosine-deleted Kp-10 [5].

Pharmacokinetics Peptide stability Drug metabolism

Blood-Brain Barrier Penetration: Only Kisspeptin-54 Activates Hypothalamic GnRH Neurons Following Peripheral Administration

Peripherally administered Kisspeptin-54 (Kp-54) crosses the blood-brain barrier (BBB) and induces c-Fos expression in GnRH neurons located behind the BBB, whereas Kisspeptin-10 (Kp-10) fails to do so [1]. Immunohistochemical analysis of c-Fos activation in GnRH neurons following systemic kisspeptin injection in male mice demonstrated robust activation by Kp-54 but negligible activation by Kp-10 [2]. This differential BBB penetrability contributes mechanistically to the longer-lasting LH secretion observed with Kp-54 and cannot be compensated for by increasing the dosing frequency of Kp-10 [3]. The inability of Kp-10 to access the hypothalamic GnRH neuronal population from the peripheral circulation limits its utility for studies targeting central kisspeptin signaling pathways.

Blood-brain barrier Neuroendocrinology Central nervous system

Investigational Analog Differentiation: TAK-448 and TAK-683 Achieve More Rapid and Profound Testosterone Suppression Than GnRH Agonist Leuprolide

The investigational kisspeptin analogs TAK-448 and TAK-683 exhibit high receptor-binding affinity and full agonistic activity for rat KISS1R comparable to the natural peptide Kp-10 [1]. In adult male rats, continuous subcutaneous administration of TAK-448 (≥10 pmol/h, approximately 0.7 nmol/kg/day) or TAK-683 (≥30 pmol/h, approximately 2.1 nmol/kg/day) induces a transient increase in plasma testosterone followed by an abrupt reduction to castrate levels within 3–7 days, with this profound testosterone-lowering effect sustained throughout 4-week dosing periods [2]. Critically, these suppressive effects were more rapid and profound than those induced by the GnRH agonist analog leuprolide at comparable treatment durations [3]. Additionally, the analog KISS1-305 reduced genital organ weight more profoundly than leuprolide in parallel studies [4].

Prostate cancer Endocrine therapy Drug development

Stability-Liability Trade-off: Kisspeptin-10's Enhanced In Vitro Affinity Is Counterbalanced by Extreme In Vivo and Ex Vivo Lability

While Kisspeptin-10 (Kp-10) demonstrates superior or equivalent in vitro receptor binding affinity relative to longer isoforms, this advantage is negated by its extreme metabolic lability [1]. In rat pharmacokinetic studies, Kp-10 administered as an intravenous bolus of 1.0 mg/kg reached only low ng/mL plasma concentrations in the first few minutes and became undetectable within 30 minutes post-injection [2]. Ex vivo stability is similarly problematic: Kp-10 degrades with decomposition half-lives of 6.8 minutes (4°C), 2.9 minutes (25°C), and 1.7 minutes (37°C) in rat plasma [3]. This extreme lability imposes stringent handling requirements for Kp-10, including cold-chain maintenance and rapid sample processing, which are less critical for the longer isoforms and more stable analogs.

Peptide stability Sample handling Preclinical development

Kisspeptin Procurement Decision Guide: Evidence-Based Application Scenarios for Isoform and Analog Selection


Sustained In Vivo HPG Axis Stimulation Requiring Prolonged LH Elevation

Select Kisspeptin-54 (metastin, CAS 388138-21-4) for protocols requiring sustained luteinizing hormone (LH) release over a period of at least 2 hours following a single systemic dose. The 8-fold longer plasma half-life (approximately 28–32 minutes in humans and rodents) and demonstrated ability to sustain LH elevation far beyond that of Kisspeptin-10 make Kp-54 the appropriate choice for studies examining prolonged GnRH neuron activation or extended downstream gonadal responses [1][2]. This isoform is particularly indicated for experimental designs where repeated bolus dosing or continuous infusion of shorter peptides would introduce confounding variables or logistical complexity.

Central Nervous System-Targeted Studies Requiring Blood-Brain Barrier Penetration

Select Kisspeptin-54 for any experimental paradigm that relies on peripheral (systemic) administration to activate hypothalamic GnRH neurons located behind the blood-brain barrier. Evidence demonstrates that only Kp-54, not Kp-10, induces c-Fos expression in these centrally located neuronal populations after intraperitoneal injection [1]. This scenario encompasses investigations of central reproductive axis regulation, hypothalamic kisspeptin signaling pathways, and neuroendocrine feedback mechanisms where central access is essential. For studies where direct central administration (e.g., intracerebroventricular injection) is feasible, Kp-10 may be considered as an alternative, circumventing the BBB limitation [2].

High-Throughput In Vitro KISS1R Pharmacological Screening

Select Kisspeptin-10 (metastin 45-54, CAS 374675-21-5) for in vitro receptor binding and functional assays requiring a high-potency, structurally minimized KISS1R agonist. Kp-10 demonstrates an EC50 of 0.049 nM in human KISS1R calcium mobilization assays and Ki values of 1.59 nM (rat) and 2.33 nM (human), with binding affinity comparable or superior to the full-length peptide [1][2]. Its defined minimal pharmacophore structure facilitates structure-activity relationship (SAR) studies and enables cost-effective high-throughput screening. The rapid degradation of Kp-10 in biological matrices is less problematic in cell-based assays where exposure duration can be tightly controlled [3].

Translational Androgen Deprivation Research in Hormone-Dependent Cancer Models

Select the investigational kisspeptin analogs TAK-448 or TAK-683 for preclinical studies examining rapid and profound testosterone suppression in prostate cancer or other hormone-dependent disease models. These analogs achieve castrate-level testosterone reduction within 3–7 days of continuous subcutaneous administration, an effect that is more rapid and profound than that produced by the conventional GnRH agonist leuprolide [1]. The sustained suppression maintained over 4-week dosing periods, coupled with reductions in prostate and seminal vesicle weights to castrate levels, provides a differentiated pharmacodynamic profile that may translate to improved therapeutic outcomes [2]. Procurement of these investigational agents should be prioritized for studies where speed of onset and depth of androgen suppression are critical endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kisspeptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.